

# Carpachromene selectivity tyrosine kinase inhibition

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Carpachromene

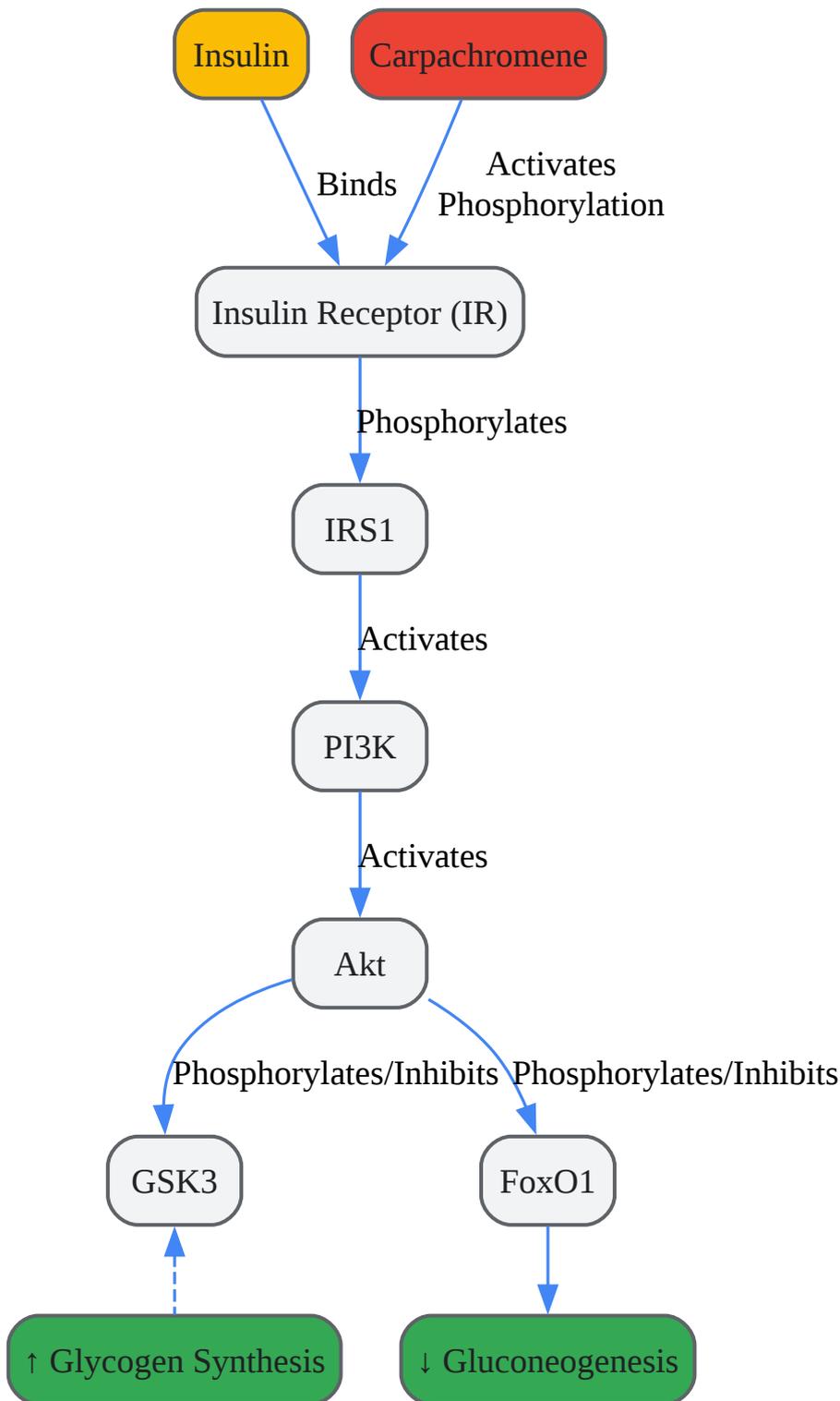
CAS No.: 57498-96-1

Cat. No.: S1520575

[Get Quote](#)

## Documented Mechanism of Carpachromene

The following diagram illustrates the insulin signaling pathway modulated by **Carpachromene**, as identified in current research:



[Click to download full resolution via product page](#)

The available studies consistently report that **Carpachromene** exerts its anti-diabetic effects by modulating the **IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway** in an insulin-resistant cell model [1] [2] [3].

- **Target & Pathway:** The compound acts on the early steps of the insulin signaling cascade, enhancing the phosphorylation and activation of the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS1). This leads to the downstream activation of the PI3K/Akt pathway [1] [3].
- **Functional Outcomes:** Activation of this pathway results in the inhibition of GSK3 and FoxO1. This inhibition promotes glycogen synthesis and suppresses gluconeogenesis (new glucose production), respectively, thereby improving glucose metabolism [1] [2].

## Key Experimental Data and Protocols

The primary evidence for **Carpachromene**'s activity comes from a study using an insulin-resistant HepG2 cell model.

**Table 1: Key Experimental Findings on Carpachromene**

Parameter	Effect of Carpachromene	Experimental Context
Glucose Concentration	Decreased in a concentration- and time-dependent manner [1] [3].	In vitro, HepG2 insulin-resistant cell model (HepG2/IRM).
Glycogen Content	Increased [1] [3].	In vitro, HepG2 insulin-resistant cell model (HepG2/IRM).
Protein Phosphorylation/Expression	Increased phosphorylated/total ratios of IR, IRS1, PI3K, Akt; phosphorylated/inhibited GSK3 and FoxO1 [1] [3].	Analysis by Western blot.
Enzyme Activity	Significantly decreased PEPCK activity; Significantly increased Hexokinase (HK) activity [1] [3].	In vitro enzyme activity assays.
Cytotoxicity	Cell viability >90% at concentrations of 6.3, 10, and 20 µg/mL [1] [3].	Cell viability assay (likely MTT or CCK-8).

### Experimental Model Details:

- **Cell Line:** Human hepatoma cell line (HepG2). This is a standard model for studying hepatic insulin resistance, though it has limitations as a cancer-derived line [1] [4].
- **Model Establishment:** An insulin-resistant model (HepG2/IRM) was established from the parent cell line, likely by induction with agents like high insulin or free fatty acids to mimic insulin resistance [1] [4].
- **Compound Treatment:** HepG2/IRM cells were treated with **Carpachromene** at concentrations of 6.3, 10, and 20 µg/mL, with metformin used as a reference control [1].

## Research Context and Comparison

To clarify the research focus, the table below contrasts the documented action of **Carpachromene** with the user's interest in tyrosine kinase inhibition.

**Table 2: Research Context Comparison**

Aspect	Carpachromene (Documented)	Typical Selective Tyrosine Kinase Inhibitors
<b>Primary Target</b>	Insulin signaling pathway (IR/IRS1) [1] [3].	Kinase domains of specific tyrosine kinases (e.g., BCR-ABL, EGFR, TYK2) [5].
<b>Mechanism</b>	Activates/phosphorylates components of a metabolic pathway.	Directly binds to the ATP-binding site or allosteric sites to inhibit enzyme activity.
<b>Therapeutic Area</b>	Type 2 diabetes, insulin resistance [1].	Oncology, autoimmune diseases [5].
<b>Selectivity Data</b>	No available data on selectivity against a kinase panel.	Defined by profiling against large kinase families to demonstrate selectivity [5].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Carpachromene Ameliorates Insulin Resistance in HepG2 ... [semanticscholar.org]
2. IRS1/PI3k/Akt/GSK3/FoxO1 pathway| Abstract [alliedacademies.org]
3. Carpachromene Ameliorates Insulin Resistance in HepG2 ... [merckmillipore.com]
4. Experimental cell models of insulin resistance [pmc.ncbi.nlm.nih.gov]
5. Discovery of the Selective TYK2 Inhibitor ABBV-712 [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Carpachromene selectivity tyrosine kinase inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1520575#carpachromene-selectivity-tyrosine-kinase-inhibition>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)